4-Chloro-6-(difluoromethyl)pyrimidine

Beschreibung

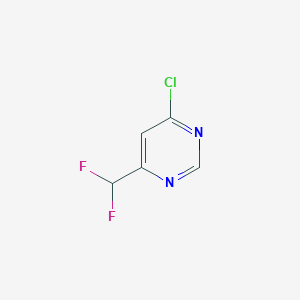

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHVKKJYBOONJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261737-05-6 | |

| Record name | 4-chloro-6-(difluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine generally follows a two-step conceptual approach:

- Step 1: Preparation of 4,6-dichloropyrimidine as a key intermediate.

- Step 2: Introduction of the difluoromethyl group at the 6-position, often via nucleophilic substitution or difluoromethylation reactions.

The 4,6-dichloropyrimidine intermediate is crucial because the chlorine atoms serve as reactive handles for further substitution.

Preparation of 4,6-Dichloropyrimidine Intermediate

One of the most documented and industrially relevant methods to prepare 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of a hindered tertiary amine base such as N,N-diisopropylethylamine (Hunig’s base). This process is well-established and scalable, offering good yields and manageable reaction conditions.

Key Reaction Conditions and Findings:

| Parameter | Details |

|---|---|

| Starting material | 4,6-Dihydroxypyrimidine |

| Chlorinating agent | Phosphorus oxychloride (POCl₃) |

| Base | Saturated hindered tertiary amine (e.g., Hunig’s base) |

| Temperature range | 20°C to 140°C, preferably 60°C to 90°C |

| Solvent | Excess POCl₃ or POCl₃ with tertiary amine as solvent |

| Reaction time | Approx. 2 hours at target temperature |

| Chlorine regeneration | Phosphorus pentachloride or PCl₃ + Cl₂ mixture to regenerate POCl₃ |

| Work-up | Extraction with dichloromethane, washing, drying |

- The reaction proceeds via substitution of hydroxyl groups by chlorine atoms facilitated by POCl₃.

- The tertiary amine base scavenges HCl formed during the reaction, improving yield and reaction control.

- Regeneration of POCl₃ by treating phosphorus residues with PCl₅ or PCl₃/Cl₂ enhances process economy.

Representative Experimental Data:

- 4,6-Dihydroxypyrimidine (10 g) suspended in N,N-diisopropylethylamine (23.1 g) under nitrogen.

- POCl₃ (34.2 g) added portion-wise at ice bath temperature.

- Exothermic reaction controlled by temperature maintenance at 60°C for 2 hours.

- Work-up involved quenching in ice water, extraction with dichloromethane, washing, drying, and solvent removal.

- Yield of 4,6-dichloropyrimidine: ~14.7 g as a brown solid.

Introduction of the Difluoromethyl Group at the 6-Position

The difluoromethyl substituent is introduced typically via nucleophilic substitution or direct difluoromethylation of the 6-position chlorine in 4,6-dichloropyrimidine or related derivatives.

Nucleophilic Substitution: Reaction of 4,6-dichloropyrimidine with difluoromethyl-containing nucleophiles such as 4-(difluoromethyl)piperidine derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Difluoromethylation Reactions: Use of difluoromethylating agents (e.g., difluoromethyl halides or reagents like (diethylamino)sulfur trifluoride) to install the difluoromethyl group on a pyrimidine precursor.

Reaction Parameters Influencing Yield:

| Factor | Effect on Reaction |

|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) favor substitution |

| Temperature | Elevated temperatures (80–100°C) improve reaction rate |

| Base | Mild bases (K₂CO₃) promote nucleophilicity |

| Stoichiometry | Careful control avoids over-alkylation or side reactions |

| Catalyst presence | Palladium or copper catalysts can facilitate coupling |

- Post-reaction purification typically involves column chromatography or recrystallization to achieve high purity.

- Characterization by NMR (¹H, ¹³C), mass spectrometry, and HPLC confirms structure and purity.

Industrial and Scalable Synthesis Considerations

For industrial-scale preparation, continuous flow reactors and controlled batch processes are favored to enhance safety, yield, and reproducibility.

- Continuous Flow Advantages: Improved heat and mass transfer, better control of exothermic reactions, and scalability.

- Batch Process Optimization: Temperature control, reagent addition rate, and solvent selection are critical.

Summary Table of Preparation Methods

Detailed Research Findings

- The chlorination step using POCl₃ and tertiary amine bases is a robust, well-documented process that can be optimized for large-scale production with high yield and purity.

- Difluoromethylation strategies often rely on nucleophilic substitution of chlorine in 4,6-dichloropyrimidine or on functionalized pyrimidine intermediates.

- The selection of solvents and bases critically affects reaction efficiency and product purity.

- Recent advances include the use of catalytic systems and continuous flow reactors to improve scalability and safety.

- Alternative synthetic routes involving difluoromethylation of pyridin-2-amine derivatives provide insights into difluoromethyl group installation, which could be adapted for pyrimidine systems.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of difluoromethyl ketones.

Reduction: Formation of difluoromethyl alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Chloro-6-(difluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidine have been synthesized that exhibit selective inhibition against cancer cell lines. One study noted that certain trifluoromethyl pyrimidine derivatives demonstrated promising anticancer activities against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations as low as 5 µg/ml, although their efficacy was lower than that of established drugs like doxorubicin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for the development of anti-inflammatory drugs. The IC50 values for certain derivatives were reported to be comparable to celecoxib, a standard anti-inflammatory medication .

Agrochemical Applications

In the field of agrochemicals, this compound is explored for its potential in crop protection.

Insecticidal Activity

Research indicates that some pyrimidine derivatives exhibit insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. These compounds were evaluated for their effectiveness at concentrations of 500 µg/ml, showing moderate activity compared to existing insecticides .

Fungicidal Activity

The antifungal activity of pyrimidine derivatives has also been documented, with certain compounds demonstrating effectiveness against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in developing new fungicides .

Case Studies and Research Findings

Several case studies provide insights into the effectiveness and versatility of this compound:

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and difluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Properties

Halogen and Fluorinated Groups

- 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine (CAS: 2092627-98-8): Substituents: Cl (position 4), -CF₃ (position 6), thienopyrimidine scaffold. The trifluoromethyl group (-CF₃) is more electron-withdrawing than -CF₂H, increasing electrophilicity at position 4 and reducing nucleophilic substitution rates compared to the difluoromethyl analog. Molecular weight: 220.63 g/mol, higher than the difluoromethyl analog, impacting solubility .

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine :

- Substituents: Cl (position 4), -CH₂Cl (position 6), methylated pyrazole ring.

- The chloromethyl group (-CH₂Cl) is highly reactive, enabling facile alkylation or displacement reactions. The methyl group on the pyrazole ring introduces steric hindrance, moderating reactivity .

- Synthesized via POCl₃ treatment with 72% yield, highlighting efficient chlorination .

Non-Fluorinated Analogs

- 4-Chloro-2-methyl-6-phenylpyrimidine (CAS: 3435-25-4): Substituents: Cl (position 4), methyl (position 2), phenyl (position 6). The phenyl group enables π-π stacking interactions, beneficial for enzyme or receptor binding.

4,6-Dichloro-5-(difluoromethyl)pyrimidine (CAS: 1443290-45-6) :

Physicochemical and Pharmacological Properties

*Estimated LogP values based on substituent contributions.

Biologische Aktivität

4-Chloro-6-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. The compound's unique structure, characterized by the presence of a chloro and difluoromethyl group, enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, resulting in physiological effects. The difluoromethyl group enhances the compound's stability and lipophilicity, facilitating its binding to nucleophilic sites on target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrimidine ring can significantly influence the compound's biological efficacy. For instance, variations in substituents at different positions on the pyrimidine ring can alter binding affinity and potency against specific targets. A notable study demonstrated that certain substitutions could enhance anti-inflammatory and antimicrobial activities .

| Compound | Substituent | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Chloro | Anti-inflammatory | 0.04 |

| Compound 13 | Phenyl | Antimalarial | 11.7 |

| Compound 5 | Methyl | Anticancer | 0.0227 |

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains such as E. coli and S. aureus, as well as antifungal effects against pathogens like A. flavus and A. niger. The presence of electron-withdrawing groups like chloro enhances these activities.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. For example, certain pyrimidines demonstrated substantial inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Antimalarial Activity

In the context of antimalarial research, derivatives of pyrimidines have shown promising results against Plasmodium falciparum. A related compound demonstrated a reduction in parasitemia by 96% in a mouse model when administered at a specific dosage . This suggests that modifications to the pyrimidine scaffold can lead to improved antimalarial profiles.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several pyrimidine derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with difluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

- Anti-inflammatory Studies : In vivo experiments using carrageenan-induced paw edema models showed that certain pyrimidine derivatives significantly reduced inflammation markers compared to control groups, highlighting their potential as therapeutic agents for inflammatory diseases .

- Antimalarial Optimization : Research focused on optimizing pyrimidine derivatives for antimalarial activity revealed that specific structural modifications could lead to compounds with better pharmacokinetic profiles and efficacy in animal models .

Q & A

Basic: What are the optimized synthetic routes for 4-Chloro-6-(difluoromethyl)pyrimidine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a hydroxyl or amino group at the 4-position of pyrimidine with chlorine (e.g., using POCl₃ under reflux) is a common method. demonstrates that phosphorus oxychloride (POCl₃) at 100°C efficiently converts hydroxyl precursors to chlorinated derivatives with yields >70% . The difluoromethyl group at the 6-position is introduced via fluorination reagents like DAST (diethylaminosulfur trifluoride) or by using β-CF₃-aryl ketones as intermediates under mild, metal-free conditions (). Key factors affecting yield include:

- Temperature control : Excessively high temperatures may degrade thermally sensitive intermediates.

- Reagent stoichiometry : Excess POCl₃ (≥3 equivalents) ensures complete substitution.

- Solvent choice : Polar aprotic solvents (e.g., DCM, toluene) improve reaction homogeneity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Safety measures are paramount due to the compound’s reactivity and potential toxicity ( ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste disposal : Segregate halogenated waste and use certified contractors for incineration to prevent environmental release of toxic byproducts .

- Emergency response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Basic: How is this compound characterized structurally, and what analytical methods are most reliable?

Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR identify substituent positions. For example, the difluoromethyl group shows characteristic splitting patterns (e.g., doublets of triplets) in ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (<5 ppm error). reports HRMS data matching calculated [M+H]+ ions .

- X-ray crystallography : While not always available, single-crystal studies (e.g., ) provide definitive bond lengths and angles for reactive sites .

Advanced: How does the difluoromethyl group at the 6-position influence the compound’s electronic properties and reactivity?

Answer:

The difluoromethyl group (-CF₂H) is electron-withdrawing due to the electronegativity of fluorine, which:

- Decreases electron density at the pyrimidine ring, enhancing susceptibility to nucleophilic attack at the 4-chloro position ( ).

- Stabilizes intermediates via hyperconjugation, as seen in DFT studies of analogous fluorinated pyrimidines (). Computational models show that -CF₂H lowers the LUMO energy by ~1.2 eV compared to non-fluorinated analogs, increasing electrophilicity .

- Impacts regioselectivity : Fluorine’s steric and electronic effects direct cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions, as shown in for similar thienopyrimidines .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

Side reactions (e.g., over-chlorination or dehalogenation) are minimized by:

- Controlled reaction times : Monitor via LCMS ( ) to halt reactions at >90% conversion .

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amino groups) during multi-step syntheses.

- Catalyst optimization : Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in cross-coupling reactions, as demonstrated for similar chloro-pyrimidines in .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Answer:

Density Functional Theory (DFT) calculates:

- Transition-state energies : Identify activation barriers for substitution reactions. used DFT to map reaction pathways for analogous pyrimidines, showing that fluorination lowers transition-state energy by 15–20 kcal/mol .

- Electrostatic potential surfaces : Highlight nucleophilic/electrophilic sites. For example, the 4-chloro position shows higher positive potential due to adjacent fluorine atoms, aligning with experimental reactivity in .

Advanced: What contradictions exist in reported biological activities of fluorinated pyrimidines, and how can they be resolved?

Answer:

Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardized protocols (e.g., ’s use of fixed 48-hour exposures) improve reproducibility .

- Solubility issues : Fluorinated compounds may precipitate in aqueous buffers, leading to underestimated activity. Use of co-solvents (e.g., DMSO ≤1%) is critical .

- Metabolic stability : Fluorine’s impact on cytochrome P450 interactions ( ) requires in vitro microsomal studies to clarify bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.